molecular formula C49H83NO6 B3044023 Dobaq CAS No. 1360461-69-3

Dobaq

Cat. No.: B3044023
CAS No.: 1360461-69-3
M. Wt: 782.2 g/mol
InChI Key: NYZTVPYNKWYMIW-WRBBJXAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

DOBAQ is primarily used as a cationic lipid in the formation of liposomes for mRNA delivery . The primary target of this compound is the mRNA inside cells, which it helps deliver into cells for expression .

Mode of Action

This compound interacts with mRNA to form a liposome-mRNA complex . This complex is taken up by cells, where the mRNA is released and translated into protein . The cationic nature of this compound aids in the formation of the complex and its uptake by cells .

Biochemical Pathways

Once inside the cell, the mRNA delivered by the this compound liposome is translated into protein, affecting the protein synthesis pathway . The specific effects depend on the sequence of the mRNA and the protein it codes for.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in liposome formation. The liposomes can protect the mRNA from degradation, enhancing its stability and thus its bioavailability . The exact ADME properties would depend on the specifics of the liposome formulation and the route of administration.

Result of Action

The primary result of this compound’s action is the enhanced intracellular delivery and expression of mRNA . This can lead to increased levels of the protein coded by the mRNA, with effects depending on the specific protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH can affect the ionization of this compound, potentially impacting its ability to form liposomes . Additionally, factors such as temperature and storage conditions can affect the stability of the liposomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, Dobaq is produced in large quantities using automated systems that control the reaction conditions precisely. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dobaq undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in different applications depending on the specific functional groups introduced or modified .

Scientific Research Applications

Dobaq has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dobaq

This compound’s uniqueness lies in its pH-sensitive nature, which allows for controlled release of encapsulated substances in response to changes in pH. This property makes it particularly useful in targeted drug delivery applications, where the release of the therapeutic agent can be triggered by the acidic environment of a tumor or an infection site .

Properties

IUPAC Name

4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZTVPYNKWYMIW-WRBBJXAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dobaq
Reactant of Route 2
Reactant of Route 2
Dobaq
Reactant of Route 3
Reactant of Route 3
Dobaq
Reactant of Route 4
Reactant of Route 4
Dobaq
Reactant of Route 5
Reactant of Route 5
Dobaq
Reactant of Route 6
Dobaq

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.